M-5Mpep

Description

Properties

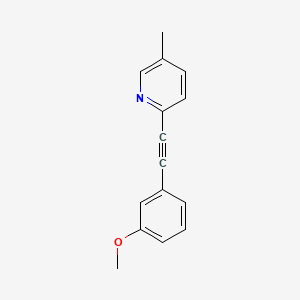

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine |

InChI |

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3 |

InChI Key |

CCQPQKFLWKYOMJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

Canonical SMILES |

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine M-5MPEP compound |

Origin of Product |

United States |

Foundational & Exploratory

What is the full chemical name for M-5Mpep

An In-depth Technical Guide to M-5MPEP: A Partial Negative Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the full chemical name 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine , is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] As a partial NAM, this compound binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the maximal response to glutamate without completely blocking it.[1][3] This characteristic distinguishes it from full NAMs and may contribute to a broader therapeutic window with a reduced risk of adverse effects, such as the psychotomimetic-like effects observed with complete mGlu5 inhibition.[1]

Research into this compound has primarily focused on its potential therapeutic applications in neuropsychiatric disorders, particularly depression. Studies in rodent models have demonstrated its rapid and sustained antidepressant-like effects. This guide provides a comprehensive overview of the technical details surrounding this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine | |

| Synonyms | This compound, M 5MPEP, M5MPEP | |

| CAS Number | 872428-47-2 | |

| Molecular Formula | C15H13NO | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the activity of the mGlu5 receptor, a Gq/G11-coupled receptor. The primary mechanism involves the inhibition of glutamate-induced intracellular calcium mobilization. However, its therapeutic effects, particularly its antidepressant-like actions, appear to be mediated through more complex downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and interactions with the N-methyl-D-aspartate receptor (NMDAR).

The antidepressant-like effects of this compound are associated with the activation of the BDNF/TrkB signaling cascade, a pathway crucial for neurogenesis, synaptic plasticity, and cell survival. The sustained effects of this compound have been shown to be dependent on TrkB receptor activation.

Furthermore, mGlu5 receptors are physically and functionally coupled to NMDARs. By modulating mGlu5 activity, this compound can indirectly influence NMDAR function. This interaction is significant because direct NMDAR antagonists can have psychotomimetic side effects. The partial inhibition of mGlu5 by this compound appears to avoid these adverse effects while still producing therapeutic benefits.

Below are diagrams illustrating the key signaling pathways and proposed mechanisms of action for this compound.

Caption: this compound's mechanism of action.

Key Experimental Data

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: Antidepressant-like Effects of this compound in the Tail Suspension Test (TST) in Mice

| Treatment Group | Dose (mg/kg, ip) | Immobility Time (seconds) | Statistical Significance vs. Vehicle | Reference |

| Vehicle | - | ~150 | - | |

| This compound | 3 | ~120 | Not significant | |

| This compound | 10 | ~90 | p < 0.05 | |

| This compound | 30 | ~75 | p < 0.01 |

Table 2: Effects of this compound on Sleep Architecture in Rats

| Sleep Parameter | This compound Dose (mg/kg, ip) | Change from Vehicle | Statistical Significance | Reference |

| REM Sleep Duration | 18 | Decrease | Not specified | |

| 30 | Decrease | p < 0.05 | ||

| 56.6 | Decrease | p < 0.05 | ||

| REM Sleep Latency | 18 | Increase | Not specified | |

| 30 | Increase | p < 0.05 | ||

| 56.6 | Increase | p < 0.05 | ||

| Non-REM Sleep Duration | 18, 30, 56.6 | No significant change | - | |

| Wake Duration | 18, 30, 56.6 | No significant change | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal subjected to the inescapable stress of being suspended by its tail will develop an immobile posture. Antidepressant treatments tend to reduce the duration of this immobility.

Materials:

-

Tail suspension apparatus (e.g., a horizontal bar elevated from the surface)

-

Adhesive tape

-

Video recording and analysis software (optional, for automated scoring)

-

Sound-attenuating chamber (recommended)

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the environment.

-

Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then secured to the suspension bar, leaving the mouse hanging. To prevent tail-climbing, a common issue in some mouse strains, a small cylinder can be placed around the tail.

-

Recording: The behavior of the mouse is recorded for a total of 6 minutes. The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.

-

Scoring: Immobility time can be scored manually by a trained observer or automatically using video analysis software. Typically, the last 4 minutes of the 6-minute session are analyzed.

-

Data Analysis: The total time spent immobile is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between different treatment groups.

Caption: Workflow for the Tail Suspension Test.

Electroencephalography (EEG) and Electromyography (EMG) Recordings

EEG and EMG recordings are used to assess sleep architecture and brain activity in response to pharmacological agents.

Surgical Implantation:

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Electrode Placement: Stainless-steel screw electrodes are implanted into the skull for EEG recordings. Common locations include the frontal and parietal cortices. For EMG recordings, wire electrodes are inserted into the nuchal (neck) muscles.

-

Transmitter Implantation: A wireless transmitter is typically implanted subcutaneously to allow for the recording of signals from freely moving animals.

-

Recovery: Animals are allowed to recover from surgery for at least one week before any recordings are made.

Recording Procedure:

-

Habituation: Animals are habituated to the recording chambers and tethering system (if used) for several days.

-

Baseline Recording: A 24-hour baseline EEG/EMG recording is typically performed to establish normal sleep-wake patterns.

-

Drug Administration: this compound or vehicle is administered at a specific time point (e.g., at the beginning of the light or dark cycle).

-

Post-dosing Recording: EEG/EMG is recorded for at least 24 hours following drug administration.

-

Data Analysis: The recorded signals are scored in epochs (e.g., 10-30 seconds) to identify different sleep-wake states: wakefulness, non-REM (NREM) sleep, and REM sleep. Parameters such as the duration and latency of each sleep stage are quantified and compared between treatment groups.

Caption: Workflow for EEG/EMG recording and analysis.

Conclusion

This compound is a promising research compound with demonstrated antidepressant-like effects in preclinical models. Its partial negative allosteric modulation of the mGlu5 receptor offers a potentially safer alternative to full antagonists. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar compounds. Future research should continue to elucidate the precise molecular mechanisms underlying its therapeutic effects and explore its efficacy in a wider range of neuropsychiatric and neurological disorders.

References

- 1. preprints.org [preprints.org]

- 2. Partial mGlu5 receptor NAM, this compound, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

M-5Mpep: A Technical Guide to a Partial Negative Allosteric Modulator of the mGlu5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5Mpep, or 2-((3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective, partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). As a partial NAM, this compound exhibits a submaximal inhibitory effect on the receptor's response to the endogenous agonist glutamate, even at saturating concentrations. This property distinguishes it from full NAMs and may offer a wider therapeutic window with a reduced potential for adverse effects. This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to the prototypical full mGlu5 NAM, MPEP.

Table 1: Binding Affinity of mGlu5 Negative Allosteric Modulators

| Compound | Radioligand | Preparation | pKi | Ki (nM) |

| This compound | [3H]methoxy-PEPy | Rat Cortical Membranes | 6.89 | ~129 |

| MPEP | [3H]methoxy-PEPy | Rat Cortical Membranes | Not explicitly stated, but is the reference compound | - |

Table 2: Functional Potency and Efficacy of mGlu5 Negative Allosteric Modulators

| Compound | Assay Type | Agonist | Maximal Inhibition | pIC50 / IC50 |

| This compound | In vitro functional assays | Glutamate | ~50% | Not explicitly stated |

| MPEP | Inositol Phosphate Accumulation | Quisqualate | ~100% | 7.18 |

Note: While a specific IC50/pIC50 value for this compound in functional assays was not available in the reviewed literature, its partial NAM activity is characterized by producing approximately 50% inhibition of the maximal glutamate response in vitro at concentrations that fully occupy the allosteric binding site.[1][2]

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that reduces the efficacy of glutamate, thereby attenuating downstream signaling cascades.

Signaling Pathway Diagram

Caption: Canonical mGlu5 receptor signaling pathway and the modulatory effect of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: General workflow for a radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of [3H]methoxy-PEPy (e.g., 2-5 nM).

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Receptor membranes (e.g., 20-50 µg of protein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume.

-

-

To determine non-specific binding, a separate set of wells should contain a saturating concentration of a known mGlu5 allosteric ligand (e.g., 10 µM MPEP).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 receptor agonist.

Detailed Methodology:

-

Cell Culture and Plating:

-

Plate HEK293 cells stably expressing the mGlu5 receptor in black-walled, clear-bottom 96- or 384-well microplates.

-

Allow the cells to adhere and form a confluent monolayer overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid).

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for 45-60 minutes at 37°C.

-

After incubation, allow the cells to de-esterify the dye at room temperature for a specified period.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add the diluted this compound or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Add a fixed concentration of an mGlu5 agonist (e.g., glutamate or DHPG at an EC80 concentration) to all wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence change or the area under the curve.

-

Normalize the data to the response of the agonist alone (100%) and a baseline control (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pIC50 or IC50 value.

-

Inositol Phosphate Accumulation Assay

This assay measures the ability of this compound to inhibit the production of inositol phosphates, a downstream second messenger of mGlu5 receptor activation.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., HEK293 or CHO cells expressing mGlu5) in 24- or 48-well plates.

-

Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells with an assay buffer (e.g., HBSS or a similar physiological salt solution).

-

Pre-incubate the cells with the assay buffer containing lithium chloride (LiCl, typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of this compound and incubate for a further period.

-

Stimulate the cells by adding a fixed concentration of an mGlu5 agonist (e.g., quisqualate or DHPG).

-

Incubate for a defined time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

-

-

Extraction and Quantification:

-

Terminate the reaction by aspirating the medium and adding a stop solution (e.g., ice-cold 0.1 M HCl).

-

Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elute the inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]inositol phosphates produced at each concentration of this compound.

-

Normalize the data to the response of the agonist alone (100%) and a basal control (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 or IC50 value.

-

Conclusion

This compound represents a valuable pharmacological tool for studying the physiological and pathological roles of the mGlu5 receptor. Its partial negative allosteric modulatory activity offers a nuanced approach to dampening mGlu5 signaling, which may translate into a more favorable therapeutic profile compared to full antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into the precise functional potency and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]

- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of M-5Mpep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial synthesis of M-5Mpep (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine), a significant tool compound in the study of the metabotropic glutamate receptor 5 (mGluR5). This compound was identified as a partial negative allosteric modulator (NAM) of mGluR5, exhibiting a distinct pharmacological profile from full NAMs like MPEP. This guide details the seminal synthetic route, key in vitro characterization data, and the fundamental experimental protocols utilized in its initial investigation. Furthermore, it visually elucidates the canonical mGluR5 signaling pathway and the experimental workflows central to the characterization of this compound.

Discovery and Pharmacological Profile

This compound was discovered during investigations into the structure-activity relationships of MPEP-site ligands at the mGluR5 receptor.[1] Unlike the full antagonist MPEP, this compound was characterized as a partial negative allosteric modulator.[1] This was a critical finding, as it demonstrated that subtle structural modifications to allosteric modulators could fine-tune their efficacy, paving the way for the development of ligands with more nuanced pharmacological effects. The partial NAM profile of this compound suggests that it can attenuate but not completely block the receptor's response to glutamate, a property that may offer a wider therapeutic window in certain neurological and psychiatric disorders.[2] In vitro studies revealed that this compound only partially inhibits the maximal glutamate response, even at concentrations that fully occupy the allosteric binding site.[2]

Initial Synthesis

The initial synthesis of this compound was reported by Rodriguez et al. in 2005 and employed a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic Scheme

The synthesis involves the coupling of 2-ethynyl-5-methylpyridine with 1-iodo-3-methoxybenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Initial Synthesis of this compound

The following protocol is based on the general principles of Sonogashira coupling as would have been applied for the synthesis of this compound.

-

Reaction Setup: A reaction vessel is charged with 2-ethynyl-5-methylpyridine and 1-iodo-3-methoxybenzene.

-

Catalyst and Co-catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) are added to the reaction mixture.

-

Solvent and Base: The reactants and catalysts are dissolved in a suitable solvent, such as triethylamine (Et₃N), which also serves as the base.

-

Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative data that defined its pharmacological profile at the mGluR5 receptor.

| Parameter | Value | Assay | Reference |

| IC50 | ~1 µM | Inhibition of Glutamate-induced Ca2+ mobilization in rat cortical astrocytes | |

| Ki | 388 ± 48 nM | [3H]methoxyPEPy radioligand binding assay | |

| Receptor Occupancy | ~50% at 18 mg/kg (in vivo, ex vivo) | Not specified | |

| Receptor Occupancy | ~80% at 56.6 mg/kg (in vivo, ex vivo) | Not specified |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of this compound.

Calcium Mobilization Assay

This assay is fundamental for assessing the functional activity of mGluR5 modulators by measuring changes in intracellular calcium concentration upon receptor activation.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the rat mGluR5 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

-

Compound Incubation: The dye-containing solution is removed, and cells are washed. A buffer solution containing varying concentrations of this compound (or vehicle control) is added to the wells, and the plate is incubated for a short period.

-

Agonist Stimulation: The plate is then placed in a fluorescence plate reader. A solution of glutamate at a concentration that elicits approximately 80% of the maximal response (EC₈₀) is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence response in the presence of the compound to the response with vehicle alone. The IC₅₀ value is calculated from the concentration-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the rat mGluR5 receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled MPEP analog, [³H]methoxyPEPy.

-

Competition: Varying concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the MPEP site on the mGluR5 receptor. Non-specific binding is determined in the presence of a high concentration of a known MPEP-site ligand.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

mGluR5 Signaling Pathway

This compound exerts its effects by modulating the canonical signaling pathway of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.

Upon activation by the endogenous ligand glutamate, mGluR5 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses. This compound, as a partial negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling through this pathway.

Conclusion

This compound was a pivotal discovery in the field of mGluR5 pharmacology. Its characterization as a partial NAM highlighted the potential for developing allosteric modulators with fine-tuned functional activities. The synthetic and experimental methodologies outlined in this guide provided the foundational data for its use as a critical tool compound in elucidating the physiological and pathophysiological roles of the mGluR5 receptor. This in-depth technical overview serves as a valuable resource for researchers and drug development professionals working on mGluR5 and other GPCRs.

References

In-Depth Pharmacological Profile of M-5Mpep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5Mpep, or 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, is a selective partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by submaximal but saturable inhibition of mGlu5 receptor function, has garnered significant interest for its therapeutic potential, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo efficacy, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor, plays a crucial role in modulating excitatory synaptic transmission and plasticity. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric conditions. While full negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise, they are often associated with a narrow therapeutic window and potential side effects. Partial NAMs, such as this compound, offer a promising alternative by retaining therapeutic efficacy while potentially mitigating adverse effects. This compound binds to the same allosteric site as the prototypical mGlu5 NAM, MPEP, but exhibits limited negative cooperativity with glutamate.[1] This results in an approximately 50% inhibition of the maximal glutamate response in vitro, even at concentrations that fully occupy the allosteric binding site.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound at the mGlu5 Receptor

| Parameter | Value | Species | Assay | Reference |

| Ki | 388 ± 48 nM | Rat | [3H]methoxyPEPy Competition Binding | [3][4] |

Table 2: In Vitro Functional Activity of this compound

| Parameter | Value/Effect | Assay System | Comments | Reference |

| Efficacy | Partial NAM | HEK293A cells expressing rat mGlu5 | Produces ~50% inhibition of the maximal glutamate response. | [2] |

| IC50 | Not explicitly reported, but characterized by limited negative cooperativity | Calcium Mobilization Assay | This compound has limited negative cooperativity with glutamate. |

Table 3: In Vivo Antidepressant-Like Efficacy of this compound

| Animal Model | Test | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Naive Mice | Tail Suspension Test (TST) | C57BL/6J Mouse | 10, 30 | Dose-dependent decrease in immobility time (acute) | |

| Naive Mice | Tail Suspension Test (TST) | C57BL/6J Mouse | 30 (4-day treatment) | Sustained decrease in immobility time (24h post-treatment) | |

| Naive Mice | Splash Test | C57BL/6J Mouse | 30 (4-day treatment) | Increased grooming time (sustained effect) | |

| Chronic Unpredictable Mild Stress (CUMS) | Splash Test | Mouse | 30 (4-day treatment) | Reversal of CUMS-induced decrease in grooming time | |

| Chronic Unpredictable Mild Stress (CUMS) | Sucrose Preference Test | Mouse | 30 (4-day treatment) | Abolished CUMS-induced anhedonia-like symptoms |

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the mGlu5 receptor. The antidepressant-like effects, in particular, appear to be mediated through the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as the mammalian target of rapamycin (mTOR) and eukaryotic elongation factor 2 (eEF2) pathways.

Canonical mGlu5 Signaling Pathway

Activation of mGlu5 receptors, which are coupled to Gq/11 proteins, canonically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

This compound-Modulated BDNF/TrkB Signaling Pathway

The sustained antidepressant-like effects of this compound are dependent on the activation of the BDNF/TrkB signaling pathway. This is evidenced by the reversal of this compound's behavioral effects by a TrkB antagonist. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Downstream of TrkB activation, this compound has been shown to influence the phosphorylation status of mTOR and eEF2, key regulators of protein synthesis.

Caption: this compound's signaling pathway leading to antidepressant-like effects.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Animals

-

Species: Male C57BL/6J mice are commonly used.

-

Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

-

This compound: Typically dissolved in a vehicle such as 10% Tween 80 in saline and administered intraperitoneally (i.p.).

-

Dosage: For acute effects, doses ranging from 3 to 30 mg/kg are used. For sustained effects, a dose of 30 mg/kg is often administered once daily for four consecutive days.

Behavioral Assays

This test is used to assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

-

Apparatus: A suspension bar or a dedicated tail suspension box.

-

Procedure:

-

Acclimatize mice to the testing room for at least 1-2 hours.

-

Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

-

The test duration is typically 6 minutes.

-

Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

-

-

Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

References

- 1. Kinetic and system bias as drivers of metabotropic glutamate receptor 5 allosteric modulator pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of M-5MPEP in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of M-5MPEP, a selective, partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Contrary to its name, this compound is not a peptide but a small molecule, 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine, that binds to the MPEP allosteric site on the mGluR5 receptor.[1] This document details the pharmacological profile of this compound, its mechanism of action within the central nervous system (CNS), and its potential therapeutic applications, with a focus on its rapid antidepressant-like effects. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols for foundational assays are provided. Furthermore, this guide includes visualizations of the core signaling pathway and a representative experimental workflow to facilitate a deeper understanding of this compound's role and the methods used to elucidate it.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability throughout the CNS.[2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and Fragile X Syndrome.[3] Consequently, mGluR5 has emerged as a significant target for therapeutic intervention.

Negative allosteric modulators (NAMs) of mGluR5 have shown promise in preclinical studies; however, full NAMs can be associated with adverse effects due to their complete inhibition of the receptor's function.[4] This has led to the development of partial NAMs, such as this compound, which offer a more nuanced approach by providing submaximal but saturable levels of blockade.[1] This partial antagonism may represent a viable therapeutic strategy, potentially widening the therapeutic window and reducing adverse effect liability.

Recent studies have highlighted the rapid and sustained antidepressant-like effects of this compound, distinguishing it from traditional antidepressants. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Pharmacology of this compound

This compound is a selective partial NAM that binds to the same allosteric site as the prototypical mGluR5 NAM, MPEP. Its partial antagonism means that even at concentrations that fully occupy the allosteric site, it produces less than 100% inhibition of the glutamate response compared to a full NAM.

Quantitative Data

The pharmacological characteristics of this compound have been determined through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (Ki) | ~388 nM (for 5MPEP) | Radioligand Binding Assay ([3H]-methoxyPEPy) | This compound is a close analog of 5MPEP; specific Ki for this compound may vary but is in a similar range. |

| Functional Potency (IC50) | ~200-500 nM (for 5MPEP) | Calcium Mobilization Assay | Represents the concentration causing half-maximal inhibition of glutamate-induced response. |

| Maximal Inhibition | ~50% | In Vitro Functional Assay | Demonstrates partial NAM activity, inhibiting only about half of the maximal glutamate response. |

Table 2: In Vivo Behavioral Effects of this compound in Mice

| Test | Dose Range (mg/kg, i.p.) | Effect | Key Finding |

| Tail Suspension Test (TST) | 3 - 30 | Dose-dependent decrease in immobility time | Indicates rapid antidepressant-like activity. |

| Splash Test | 30 | Increased grooming behavior | Reverses apathy-like state, suggesting antidepressant effect. |

| Locomotor Activity | 3 - 10 | No significant effect | This compound's antidepressant-like effects are not due to psychostimulation. |

| Receptor Occupancy | 18 - 56.6 | ~50% to >85% | Doses used in behavioral studies correspond to significant target engagement. |

Mechanism of Action in the CNS

This compound exerts its effects by modulating the canonical mGluR5 signaling pathway and influencing downstream neurotrophic factor signaling.

Modulation of mGluR5 Signaling

Canonically, mGluR5 is coupled to Gq/11 proteins. Upon activation by glutamate, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, this compound binds to an allosteric site and reduces the efficacy of glutamate, thereby dampening this signaling cascade.

This compound's partial inhibition of the canonical Gq/11 mGluR5 pathway.

Involvement of the BDNF/TrkB Pathway

A key finding is that the sustained antidepressant-like effects of this compound are dependent on the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Studies have shown that the effects of this compound are blocked by a TrkB antagonist. This suggests that mGluR5 modulation by this compound leads to an increase in BDNF signaling, a pathway known to be crucial for neuronal survival, plasticity, and the efficacy of many antidepressant treatments.

Logical flow from this compound to antidepressant effects via BDNF/TrkB.

Experimental Protocols

The characterization of this compound relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to compete with a known radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing human mGluR5.

-

Radioligand: [3H]-methoxyPEPy.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

This compound and non-specific binding control (e.g., high concentration of MPEP).

-

96-well plates, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of [3H]-methoxyPEPy (near its Kd), and varying concentrations of this compound.

-

Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MPEP).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing each well multiple times with ice-cold Wash Buffer to separate bound from free radioligand.

-

Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium release, determining its IC50 as a NAM.

-

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Glutamate (agonist).

-

This compound.

-

Fluorescence plate reader with injection capability (e.g., FLIPR).

-

-

Procedure:

-

Plate the mGluR5-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in dye-containing buffer for approximately 60 minutes at 37°C.

-

Wash the cells to remove excess dye and replace with assay buffer.

-

Place the cell plate into the fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Inject a fixed, sub-maximal (EC80) concentration of glutamate into the wells and immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence response corresponds to the intracellular calcium concentration.

-

Plot the percentage of inhibition of the glutamate response against the log concentration of this compound to calculate the IC50.

-

Tail Suspension Test (TST)

The TST is a widely used in vivo behavioral assay in mice to screen for compounds with potential antidepressant activity.

-

Materials:

-

Male C57BL/6J mice.

-

This compound solution and vehicle control (e.g., 0.5% methylcellulose).

-

Tail suspension apparatus (a box or enclosed area with a bar for suspension).

-

Adhesive tape.

-

Video recording equipment and analysis software.

-

-

Procedure:

-

Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 60 minutes), suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.

-

Record the session, which typically lasts for 6 minutes.

-

An observer, blind to the treatment conditions, scores the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement other than that required for respiration.

-

A reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

-

Representative Experimental Workflow

The preclinical evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo behavioral assessment.

A standard workflow for characterizing a novel mGluR5 modulator.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate as a partial negative allosteric modulator of mGluR5. Its ability to produce rapid and sustained antidepressant-like effects in preclinical models, mediated through the BDNF/TrkB pathway, distinguishes it from many existing treatments. The partial NAM mechanism may offer a superior safety profile compared to full NAMs, reducing the risk of cognitive impairment or other adverse effects associated with complete mGluR5 inhibition.

Future research should focus on several key areas:

-

Elucidating the full downstream signaling cascade that links mGluR5 partial inhibition to BDNF/TrkB activation.

-

Conducting further preclinical studies to evaluate the efficacy of this compound in other models of depression and anxiety.

-

Investigating the long-term effects of chronic this compound administration on synaptic plasticity and behavior.

-

Optimizing the pharmacokinetic properties of this compound or related compounds to advance them toward clinical development.

This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of novel CNS modulators like this compound.

References

- 1. preprints.org [preprints.org]

- 2. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of M-5MPEP Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of M-5MPEP, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound, which binds to the allosteric site also recognized by the prototypical NAM, MPEP, has been instrumental in understanding the nuanced pharmacology of mGlu5 modulation.[1] This document details the key quantitative binding and functional data, comprehensive experimental protocols, and relevant signaling pathways to facilitate further research and drug development efforts targeting the mGlu5 receptor.

Quantitative Binding and Functional Data

The in vitro pharmacological profile of this compound has been characterized using a variety of assays, primarily radioligand binding and functional assessments of intracellular calcium mobilization. The following tables summarize the key quantitative data from these studies.

| Radioligand Binding Affinity of this compound for mGlu5 | |||

| Assay Type | Radioligand | Preparation | pKi |

| Competition Binding | [³H]MPEP | Rat Cortical Astrocytes | 6.4 ± 0.1 |

| Competition Binding | [³H]MPEP | Rat Cortex Membranes | 6.9 ± 0.1 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

| Functional Characterization of this compound at mGlu5 | ||

| Assay Type | Response Measured | Key Finding |

| Calcium Mobilization | Inhibition of Glutamate-Stimulated Response | Produces approximately 50% inhibition of the maximal glutamate response.[2][3] |

| Phosphoinositide Hydrolysis | Inhibition of Quisqualate-Stimulated [³H]IPx Accumulation | Partial inhibition of the response.[4] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound binding and function are provided below.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity of this compound for the mGlu5 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-M-MPEP or [³H]methoxyPEPy.

Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a typical radioligand competition binding assay.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the mGlu5 receptor.

-

Radioligand: [³H]-M-MPEP or [³H]methoxyPEPy.

-

Test Compound: this compound.

-

Buffers:

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

-

Equipment:

-

Cell culture equipment.

-

Centrifuge.

-

Homogenizer (Dounce or Polytron).

-

96-well microplates.

-

Plate shaker.

-

Filtration apparatus (e.g., cell harvester).

-

Glass fiber filters.

-

Scintillation counter and vials.

-

Scintillation cocktail.

-

Procedure:

-

Membrane Preparation:

-

Culture mGlu5-expressing cells to confluency.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate to remove nuclei and unbroken cells.

-

Pellet the membrane fraction by high-speed centrifugation.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and the various concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known mGlu5 antagonist like MPEP).

-

Incubate the plate on a shaker for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to modulate the mGlu5 receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Workflow for Calcium Mobilization Assay

Caption: Workflow for a typical intracellular calcium mobilization assay.

Materials:

-

Cell Line: HEK293 cells stably expressing the mGlu5 receptor.

-

Calcium-Sensitive Dye: Cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: mGlu5 agonist such as glutamate or quisqualate.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Equipment:

-

Cell culture equipment.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

-

Procedure:

-

Cell Plating:

-

Seed mGlu5-expressing cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the growth medium and wash the cells with Assay Buffer.

-

Load the cells with a calcium-sensitive dye by incubating them in the dye solution for approximately 45-60 minutes at 37°C.

-

-

Assay Protocol (Antagonist Mode):

-

Place the dye-loaded cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Add a fixed concentration of an mGlu5 agonist (typically the EC80 concentration) to stimulate the receptor.

-

Record the fluorescence intensity over time to measure the intracellular calcium response.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Normalize the data to the response of the agonist alone.

-

Generate concentration-response curves for this compound's inhibition of the agonist response to determine its IC50 or the extent of partial antagonism.

-

This compound Signaling Pathway

This compound, as a negative allosteric modulator of mGlu5, influences downstream signaling pathways by attenuating the receptor's response to glutamate. The canonical mGlu5 signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. Recent studies suggest that mGlu5 signaling can also impact other pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway and the mammalian target of rapamycin (mTOR) pathway, which are crucial for synaptic plasticity and protein synthesis.

Caption: Simplified signaling pathway of the mGlu5 receptor and points of modulation by this compound.

Concluding Remarks

This compound serves as a valuable pharmacological tool for dissecting the complex roles of the mGlu5 receptor. Its characterization as a partial negative allosteric modulator highlights the potential for fine-tuning mGlu5 activity to achieve therapeutic benefits while potentially mitigating the adverse effects associated with full antagonists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers engaged in the study of mGlu5 pharmacology and the development of novel therapeutics targeting this important receptor. Further investigations, potentially including kinetic studies using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), could provide deeper insights into the binding dynamics of this compound and other allosteric modulators at the mGlu5 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Partial mGlu5 Negative Allosteric Modulator this compound Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]

- 4. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antidepressant Potential of M-5Mpep: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the early-stage research on the antidepressant effects of M-5Mpep, a partial negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical findings, experimental methodologies, and the underlying molecular mechanisms of action.

Executive Summary

Recent preclinical studies have highlighted this compound as a promising candidate for a rapid-acting antidepressant. Research indicates that this compound induces both rapid and sustained antidepressant-like effects in animal models of depression.[1][2] The mechanism of action is believed to be linked to the brain-derived neurotrophic factor (BDNF) signaling pathway and the mammalian target of rapamycin (mTOR) pathway, both crucial for neuroplasticity and synaptic function.[1][3][4] This guide synthesizes the current data, presenting it in a structured format to facilitate further research and development in this area.

Quantitative Data Summary

The antidepressant-like effects of this compound have been quantified in various behavioral tests. The following tables summarize the key findings from these studies.

Table 1: Dose-Dependent Effects of this compound in the Tail Suspension Test (TST)

| Dosage (mg/kg) | Immobility Time (seconds) | Statistical Significance (p-value) | Reference |

| 3 | No significant change | > 0.05 | |

| 10 | Decreased | < 0.01 | |

| 30 | Decreased | < 0.01 |

Table 2: Effects of this compound in the Chronic Unpredictable Mild Stress (CUMS) Model

| Treatment | Behavioral Outcome | Molecular Changes (Prefrontal Cortex) | Reference |

| Four-day this compound | Abolished CUMS-induced apathy and anhedonia | Changes in mTOR and eEF2 levels |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the early-stage research of this compound.

Animals

Experiments were primarily conducted on male C57BL/6J mice. Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to food and water.

Behavioral Tests

The TST is a widely used screening tool for potential antidepressant drugs.

-

Procedure: Mice are individually suspended by their tails using adhesive tape, in a position where they cannot escape or hold onto any surfaces. The total duration of the test is typically six minutes.

-

Measurement: The duration of immobility, a state of behavioral despair, is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

This test is designed to measure apathy-like states.

-

Procedure: A 10% sucrose solution is squirted onto the dorsal coat of the mouse. The viscosity of the solution induces grooming behavior.

-

Measurement: The latency to the first grooming episode and the total time spent grooming are recorded over a five-minute period. An increase in grooming behavior suggests a reduction in apathy.

The SPT is used to assess anhedonia, a core symptom of depression.

-

Procedure: Mice are presented with two bottles, one containing plain water and the other a 1% sucrose solution. The position of the bottles is switched daily to avoid place preference.

-

Measurement: The volume of liquid consumed from each bottle is measured. Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A higher sucrose preference indicates a reduction in anhedonic behavior.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that mimics the effects of chronic stress.

-

Procedure: Mice are subjected to a series of mild, unpredictable stressors over a prolonged period. Stressors can include:

-

Wet cage

-

Dampened sawdust

-

Tilted cage

-

Empty cage

-

Social stress

-

Restraint

-

Disruption of the light/dark cycle

-

-

Outcome: CUMS exposure typically leads to the development of depression-like behaviors, such as anhedonia and apathy, which can be assessed using the SPT and splash test, respectively.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in neuroplasticity.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a critical role in neuronal survival, growth, and synaptic plasticity. The antidepressant-like effects of this compound have been shown to be dependent on the activation of this pathway.

Caption: this compound's modulation of mGluR5 leads to BDNF release and TrkB activation.

mTOR/eEF2 Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of protein synthesis, which is essential for synaptic plasticity. The antidepressant effects of this compound are associated with changes in the levels of key proteins in this pathway, including mTOR and eukaryotic elongation factor 2 (eEF2).

Caption: this compound influences the mTOR/eEF2 pathway, promoting protein synthesis.

Conclusion and Future Directions

The early-stage research on this compound provides compelling evidence for its potential as a novel, rapid-acting antidepressant. Its mechanism of action, involving the modulation of key neuroplasticity-related signaling pathways, offers a promising avenue for the development of new therapeutic strategies for depression. Future research should focus on further elucidating the downstream targets of these signaling pathways, conducting more extensive preclinical safety and efficacy studies, and ultimately, translating these promising findings into clinical trials. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community in advancing this important area of research.

References

- 1. Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma of M-5Mpep: A Deep Dive into a Novel Glutamatergic Modulator

A comprehensive analysis of current research on the synthetic peptide M-5Mpep reveals a significant gap in scientific literature regarding its existence and interaction with glutamate pathways. Extensive searches across multiple scientific databases and research repositories for the term "this compound" have yielded no specific, verifiable information about a molecule with this designation.

This whitepaper aims to address the current state of knowledge—or lack thereof—and to provide a framework for potential future investigation should "this compound" be a novel, pre-publication compound or a misidentified substance. The following sections will outline the standard methodologies and data presentation formats that would be employed to characterize a novel compound's interaction with glutamate pathways, serving as a template for when such data on this compound becomes available.

I. Hypothetical Profile of a Novel Glutamatergic Modulator

For a compound like the theoretical "this compound" to be evaluated, its basic chemical and biological properties would first need to be established. This would include its chemical structure, molecular weight, and synthesis protocol.

II. Elucidating the Interaction with Glutamate Pathways

The glutamate system, as the primary excitatory neurotransmitter network in the central nervous system, presents a complex target for therapeutic intervention. Key areas of investigation for a novel peptide like this compound would involve its effects on ionotropic receptors (NMDA, AMPA, kainate) and metabotropic receptors (mGluRs).

Key Experimental Approaches:

-

Receptor Binding Assays: To determine the affinity and selectivity of this compound for various glutamate receptor subtypes.

-

Electrophysiology: To measure the effect of this compound on synaptic transmission and plasticity in brain slice preparations.

-

In Vivo Microdialysis: To assess the impact of this compound on extracellular glutamate levels in specific brain regions.

-

Behavioral Pharmacology: To evaluate the functional consequences of this compound administration in animal models of neurological and psychiatric disorders.

III. Quantitative Data Summary (Hypothetical)

Should data become available, it would be structured for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinities (Ki) of this compound for Glutamate Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| NMDA | TBD |

| AMPA | TBD |

| Kainate | TBD |

| mGluR1 | TBD |

| mGluR5 | TBD |

Table 2: Hypothetical Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in the Hippocampus

| Concentration | % Change in fEPSP Slope |

|---|---|

| 1 µM | TBD |

| 10 µM | TBD |

| 100 µM | TBD |

IV. Detailed Experimental Protocols (Template)

A rigorous and reproducible scientific investigation would require detailed methodologies.

Protocol 1: Radioligand Binding Assay

-

Membrane Preparation: Homogenization of target brain tissue (e.g., hippocampus, cortex) in a buffered solution, followed by centrifugation to isolate cell membranes.

-

Incubation: Incubation of membranes with a radiolabeled ligand specific for the glutamate receptor subtype of interest and varying concentrations of this compound.

-

Separation: Rapid filtration to separate bound from unbound radioligand.

-

Detection: Quantification of radioactivity using a scintillation counter.

-

Data Analysis: Calculation of Ki values using competitive binding analysis software.

V. Visualization of Signaling Pathways and Workflows

Clear visual representations are crucial for understanding complex biological processes.

Caption: Simplified Glutamate Signaling Pathway.

Foundational Studies on the M-5Mpep Safety Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5Mpep, a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), has demonstrated promising therapeutic potential, particularly in the realm of neuropsychiatric disorders, with noted antidepressant-like effects.[1][2] A critical aspect of its translational potential lies in its safety and tolerability profile. Preclinical evidence suggests that as a partial NAM, this compound may offer a wider therapeutic window compared to full mGlu5 NAMs, potentially avoiding the cognitive and psychotomimetic adverse effects associated with complete receptor inhibition.[2][3] This technical guide synthesizes the foundational, publicly available non-clinical safety data on this compound and outlines the standard experimental protocols and methodologies employed to establish its safety profile. The document is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals engaged in the evaluation of this compound and similar compounds.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a key target in contemporary neuroscience drug discovery. While full negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise, their clinical development has been hampered by adverse effects, including cognitive impairment and psychotomimetic-like symptoms.[3] This has led to the development of partial mGlu5 NAMs, such as this compound, which are characterized by a submaximal but saturable level of receptor blockade. This approach is hypothesized to retain therapeutic efficacy while mitigating the adverse effect liability associated with full receptor inhibition.

This guide provides an in-depth look at the foundational safety studies of this compound, presenting available data, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a thorough understanding of its preclinical safety profile.

Quantitative Toxicology Data

Comprehensive quantitative data from dedicated toxicology studies on this compound are not extensively available in the public domain. However, a complete preclinical safety assessment would typically include the following evaluations. The tables below are structured to present such data clearly for comparative analysis.

Table 1: Acute Toxicity

| Parameter | Species | Route of Administration | Value |

| LD50 | Mouse | Oral | Data not available |

| LD50 | Rat | Oral | Data not available |

| LD50 | Mouse | Intraperitoneal | Data not available |

| LD50 | Rat | Intraperitoneal | Data not available |

LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay | IC50 (µM) |

| HepG2 (Human Hepatocytes) | MTT | Data not available |

| SH-SY5Y (Human Neuroblastoma) | LDH | Data not available |

| Primary Rodent Neurons | MTT/LDH | Data not available |

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Genotoxicity and Mutagenicity

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium | With & Without | Data not available |

| In Vitro Micronucleus Test | CHO Cells | With & Without | Data not available |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With & Without | Data not available |

Table 4: Repeat-Dose Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) |

| Rat | 28-day | Oral | Data not available |

| Dog | 28-day | Oral | Data not available |

NOAEL is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Mechanism of Action and Signaling Pathway

This compound acts as a partial negative allosteric modulator of the mGlu5 receptor. Its antidepressant-like effects are believed to be mediated through the TrkB/BDNF pathway and are dependent on AMPA receptor activation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of safety findings. The following sections outline standard methodologies for key safety assessment studies.

In Vitro Cytotoxicity Assays

-

Objective: To determine the potential of this compound to cause cell death or inhibit cell proliferation.

-

Methodology (MTT Assay):

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) are cultured in appropriate media and conditions.

-

Compound Exposure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Methodology (LDH Assay):

-

Cell Culture and Exposure: Similar to the MTT assay.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the supernatant using a colorimetric assay.

-

Quantification: The amount of LDH release is proportional to the number of dead cells.

-

Genotoxicity and Mutagenicity Assays

-

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

-

Methodology (Ames Test - Bacterial Reverse Mutation Assay):

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: Bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a histidine-free medium.

-

Evaluation: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the control.

-

-

Methodology (In Vitro Micronucleus Test):

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) are treated with this compound.

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells.

-

-

Methodology (In Vitro Chromosomal Aberration Assay):

-

Cell Culture: Human peripheral blood lymphocytes or CHO cells are exposed to this compound.

-

Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Karyotyping: Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides. Chromosomes are stained and analyzed for structural aberrations.

-

Safety Pharmacology

-

Objective: To investigate the potential adverse effects of this compound on vital physiological functions.

-

Cardiovascular System:

-

In Vitro hERG Assay: To assess the potential for QT interval prolongation.

-